2-((Dibenzylamino)methyl)cyclobutan-1-one
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Overview
Description
2-[[Bis(phenylmethyl)amino]methyl]cyclobutanone is an organic compound with the molecular formula C18H19NO It is characterized by a cyclobutanone ring substituted with a bis(phenylmethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[Bis(phenylmethyl)amino]methyl]cyclobutanone typically involves the reaction of cyclobutanone with bis(phenylmethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of 2-[[Bis(phenylmethyl)amino]methyl]cyclobutanone may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[Bis(phenylmethyl)amino]methyl]cyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bis(phenylmethyl)amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[[Bis(phenylmethyl)amino]methyl]cyclobutanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[Bis(phenylmethyl)amino]methyl]cyclobutanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: The parent compound with a simpler structure.
Bis(phenylmethyl)amine: A related compound with similar functional groups.
Cyclobutanone derivatives: Other derivatives with different substituents on the cyclobutanone ring.
Uniqueness
2-[[Bis(phenylmethyl)amino]methyl]cyclobutanone is unique due to the presence of both the cyclobutanone ring and the bis(phenylmethyl)amino group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H21NO |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
2-[(dibenzylamino)methyl]cyclobutan-1-one |
InChI |
InChI=1S/C19H21NO/c21-19-12-11-18(19)15-20(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17/h1-10,18H,11-15H2 |
InChI Key |
UERVQEXGGPVAJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C1CN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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